molecular formula C18H18FN3OS B7478736 N-cyclopentyl-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-cyclopentyl-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No. B7478736
M. Wt: 343.4 g/mol
InChI Key: RJEAMWMPUBSWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, commonly known as CP-55940, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are primarily found in the brain and immune system. CP-55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain and neurological disorders.

Mechanism of Action

CP-55940 exerts its effects by binding to the cannabinoid receptors, which are primarily found in the brain and immune system. These receptors are part of the endocannabinoid system, which plays a key role in regulating a wide range of physiological processes, including pain sensation, inflammation, and immune function. CP-55940 is a potent agonist of the cannabinoid receptors, which means that it activates these receptors and produces a range of physiological effects.
Biochemical and Physiological Effects:
CP-55940 produces a range of biochemical and physiological effects, primarily through its activation of the cannabinoid receptors. These effects include analgesia, anti-inflammatory effects, and modulation of immune function. CP-55940 has also been shown to have anticonvulsant effects in animal models of epilepsy, and may have potential as a treatment for other neurological disorders.

Advantages and Limitations for Lab Experiments

CP-55940 has several advantages as a research tool, including its potency and selectivity for the cannabinoid receptors. However, it also has several limitations, including its complex synthesis and potential for off-target effects. In addition, the use of CP-55940 in animal models may not accurately reflect its effects in humans, and further research is needed to fully understand its potential therapeutic applications.

Future Directions

There are several areas of future research that could be explored with CP-55940. These include further investigation of its potential as a treatment for chronic pain and neurological disorders, as well as its effects on other physiological processes such as immune function and metabolism. In addition, the development of new synthetic cannabinoids based on the structure of CP-55940 could lead to the discovery of novel therapeutic agents with improved selectivity and efficacy.

Synthesis Methods

The synthesis of CP-55940 involves several steps, including the formation of the thienopyrazole core and the introduction of the cyclopentyl and fluorophenyl substituents. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The synthesis of CP-55940 is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

CP-55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain and neurological disorders. It has been shown to have analgesic effects in animal models of neuropathic pain, and has also been investigated for its potential as an anti-inflammatory agent. In addition, CP-55940 has been studied for its potential as a treatment for epilepsy and other neurological disorders.

properties

IUPAC Name

N-cyclopentyl-3-(2-fluorophenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS/c1-22-18-13(16(21-22)12-8-4-5-9-14(12)19)10-15(24-18)17(23)20-11-6-2-3-7-11/h4-5,8-11H,2-3,6-7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEAMWMPUBSWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NC3CCCC3)C(=N1)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

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